N'-[4-Chloro-3-(trifluoromethyl)phenyl]-N,N-dimethylurea
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Overview
Description
N’-[4-Chloro-3-(trifluoromethyl)phenyl]-N,N-dimethylurea is an organic compound known for its unique chemical properties and applications This compound features a trifluoromethyl group, which is known to impart significant stability and lipophilicity to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-Chloro-3-(trifluoromethyl)phenyl]-N,N-dimethylurea typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the urea linkage. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction and to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of N’-[4-Chloro-3-(trifluoromethyl)phenyl]-N,N-dimethylurea involves similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
N’-[4-Chloro-3-(trifluoromethyl)phenyl]-N,N-dimethylurea undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides, which may exhibit different chemical and biological properties.
Reduction Reactions: Reduction of the urea group can lead to the formation of amines, which can be further functionalized.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products
Scientific Research Applications
N’-[4-Chloro-3-(trifluoromethyl)phenyl]-N,N-dimethylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of N’-[4-Chloro-3-(trifluoromethyl)phenyl]-N,N-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The chloro and dimethylurea groups facilitate binding to active sites, leading to inhibition or modulation of enzyme activity. This mechanism is particularly relevant in its potential therapeutic applications, where it can interfere with disease-related pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 4-(Trifluoromethyl)benzylamine
- N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide
Uniqueness
N’-[4-Chloro-3-(trifluoromethyl)phenyl]-N,N-dimethylurea stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both chloro and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound in various applications. Additionally, the dimethylurea group provides versatility in chemical modifications, allowing for the synthesis of a wide range of derivatives .
Properties
CAS No. |
2711-18-4 |
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Molecular Formula |
C10H10ClF3N2O |
Molecular Weight |
266.65 g/mol |
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C10H10ClF3N2O/c1-16(2)9(17)15-6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,1-2H3,(H,15,17) |
InChI Key |
BCZPKLASFYQQRE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
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